Boonein
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Overview
Description
Boonein is an iridoid compound isolated from the medicinal tree Alstonia boonei, which is native to West Africa. This compound has garnered attention due to its potential therapeutic properties, particularly its antispasmodic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boonein can be isolated from the stem bark of Alstonia boonei using various extraction techniques. The freeze-dried aqueous stem bark extract, as well as dichloromethane, ethyl acetate, and aqueous fractions, are evaluated for their antispasmodic effect . Chromatographic techniques are employed to isolate this compound from the dichloromethane fraction .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Boonein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound.
Scientific Research Applications
Industry: While industrial applications are still under exploration, this compound’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and other chemical products.
Mechanism of Action
Boonein exerts its effects primarily through its interaction with specific molecular targets. It has been shown to interact with human PPARgamma-LBD and human carbonic anhydrase isozyme, which are involved in various physiological processes . The exact pathways and molecular targets are still under investigation, but these interactions suggest that this compound may modulate muscle contractions and other biological activities.
Comparison with Similar Compounds
Boonein is similar to other iridoid compounds such as loganin and β-amyrin. it stands out due to its potent antispasmodic activity . While β-amyrin also exhibits some antispasmodic effects, this compound has been found to be more effective in certain studies . Loganin, on the other hand, is a key intermediate in the biosynthesis of indole alkaloids and does not exhibit the same level of antispasmodic activity as this compound .
List of Similar Compounds
- Loganin
- β-Amyrin
This compound’s unique chemical structure and potent biological activity make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
CAS No. |
85502-19-8 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4aS,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)4-6-2-3-12-9(11)8(5)6/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m0/s1 |
InChI Key |
WJMOFJJTTHNUOH-DKXJUACHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1C(=O)OCC2)O |
Canonical SMILES |
CC1C(CC2C1C(=O)OCC2)O |
Origin of Product |
United States |
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